tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a pyrazole moiety, and an iodinated substituent
Mechanism of Action
Target of Action
The primary targets of tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate are currently unknown. This compound is a derivative of imidazole , which is known to interact with a wide range of biological targets, including enzymes and receptors, and is a core component of many biologically active compounds .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The presence of the iodine atom may also influence the compound’s interactions with its targets.
Biochemical Pathways
Imidazole derivatives are known to affect a broad range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the compound is stable at room temperature and should be stored in a refrigerator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Azetidine ring formation: The iodinated pyrazole is reacted with an appropriate azetidine precursor under conditions that promote ring closure, such as heating in the presence of a base.
tert-Butyl ester formation: Finally, the carboxylate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodinated pyrazole moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrazole ring and the azetidine ring.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
- Substituted pyrazoles
- Reduced or oxidized derivatives of the azetidine ring
- Coupled products with various aryl or alkyl groups
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Ligand Design: Employed in the design of ligands for metal-catalyzed reactions due to its unique structural features.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Probes: Used as a probe in biochemical studies to investigate the function of biological macromolecules.
Industry:
Material Science: Explored for its potential use in the development of new materials with specific electronic or optical properties.
Catalysis: Used in the development of new catalytic systems for industrial processes.
Comparison with Similar Compounds
- tert-Butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
- tert-Butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
- tert-Butyl 3-[(4-fluoro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
Comparison:
- Halogen Substitution: The iodine atom in tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate can be replaced with other halogens (bromine, chlorine, fluorine) to yield similar compounds. The choice of halogen can influence the compound’s reactivity, binding affinity, and overall biological activity.
- Reactivity: Iodine is a larger and more polarizable halogen compared to bromine, chlorine, and fluorine, which can enhance the compound’s reactivity in nucleophilic substitution and cross-coupling reactions.
- Biological Activity: The presence of iodine can enhance the compound’s binding affinity to certain biological targets through halogen bonding, potentially leading to improved pharmacological properties.
Properties
IUPAC Name |
tert-butyl 3-[(4-iodopyrazol-1-yl)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCRBWWBEIZCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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